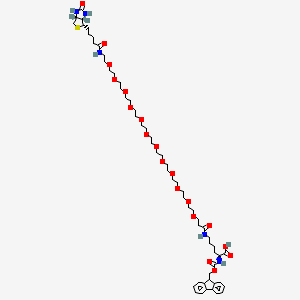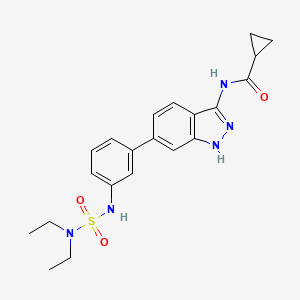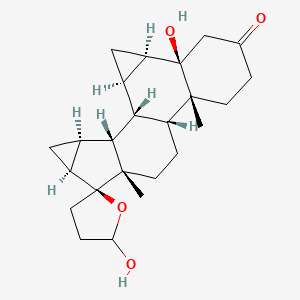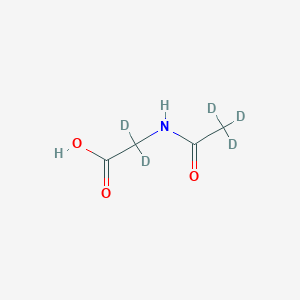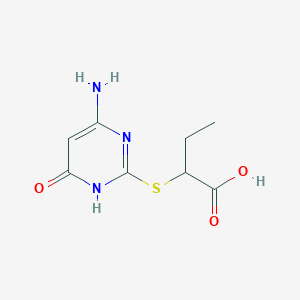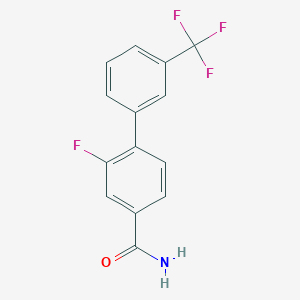![molecular formula C10H9N3O2S B1450797 (2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 303995-03-1](/img/structure/B1450797.png)
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide
Overview
Description
The compound “(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide” is an organic compound containing a cyano group (-CN), a methoxyimino group (-N=OCH3), and a thiophen-2-yl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications
Heterocyclic Synthesis
Cyanoacetamide derivatives are pivotal in the synthesis of heterocyclic compounds due to their reactive carbonyl and cyano groups. These groups are well-positioned to react with bidentate reagents, forming a variety of heterocyclic structures. The compound can serve as a precursor for synthesizing novel heterocyclic moieties with potential biological activities .
Biological Activity
The diverse biological activities of cyanoacetamide derivatives have garnered significant interest. They have been studied for their potential as chemotherapeutic agents, with research focusing on the synthesis of biologically active compounds from these derivatives .
Fungicidal Applications
2-Cyano-N-[(methoxyimino)methyl]-3-(2-thienyl)acrylamide derivatives have been synthesized and assessed for their fungicidal activities. Studies have shown that certain structural modifications can lead to compounds with strong fungicidal properties against pathogens like cucumber downy mildew .
Synthesis of Bioactive Molecules
The compound’s ability to undergo various reactions makes it a valuable intermediate in the synthesis of bioactive molecules. For instance, it can react with hydrazonoyl chlorides to form aminopyrazole structures, which are precursors to pyrazolo[3,4-d]1,2,3-triazine derivatives with potential pharmacological applications .
Chemotherapeutic Research
Cyanoacetamide derivatives are used in the development of chemotherapeutic agents. Their structural versatility allows for the creation of compounds that can be tested for anticancer properties, contributing to the field of cancer research .
Agricultural Chemistry
In agricultural chemistry, the compound’s derivatives are explored for their potential to protect crops from fungal diseases. By modifying the structure, researchers aim to enhance the fungicidal activity and develop more effective agricultural chemicals .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)/C(=C/C1=CC=CS1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



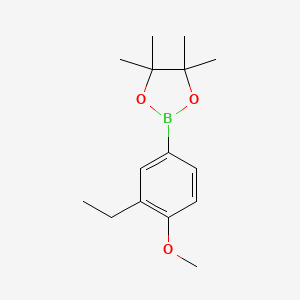
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
